2-chloro-N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
2-chloro-N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with a molecular formula of C23H20ClN3O3S2 and a molecular weight of 486.015 g/mol . It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves multiple steps, starting with the preparation of key intermediates. One common method involves the condensation of thiocarbohydrazide with substituted isatin in aqueous ethanol . The reaction conditions typically include refluxing the mixture for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and thioxo groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-chloro-N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit serine/threonine-protein kinase Nek2, which plays a role in cell division .
Comparison with Similar Compounds
Similar Compounds
- **5-[(Z)-(5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide
- **N"-[(3Z)-1-Acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide
Uniqueness
What sets 2-chloro-N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and development.
Properties
Molecular Formula |
C23H20ClN3O3S2 |
---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
2-chloro-N-[(5Z)-4-oxo-5-(2-oxo-1-pentylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C23H20ClN3O3S2/c1-2-3-8-13-26-17-12-7-5-10-15(17)18(21(26)29)19-22(30)27(23(31)32-19)25-20(28)14-9-4-6-11-16(14)24/h4-7,9-12H,2-3,8,13H2,1H3,(H,25,28)/b19-18- |
InChI Key |
JAEWZALLCLECMW-HNENSFHCSA-N |
Isomeric SMILES |
CCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4Cl)/C1=O |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4Cl)C1=O |
Origin of Product |
United States |
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